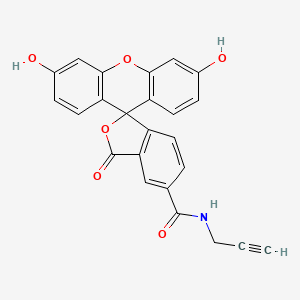

FAM alkyne, 5-isomer

Übersicht

Beschreibung

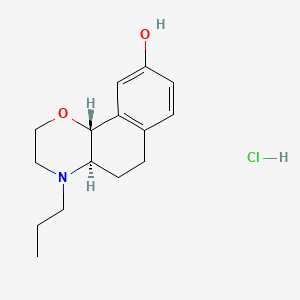

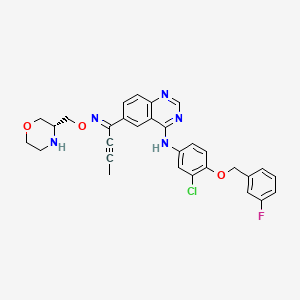

Molecular Structure Analysis

The molecular formula of FAM alkyne, 5-isomer is C24H15O6N . It has a molecular weight of 413.38 . Unfortunately, the detailed molecular structure is not available in the search results.Physical And Chemical Properties Analysis

FAM alkyne, 5-isomer is a yellow solid . It has good solubility in aqueous buffers (pH > 8), alcohols, DMSO, and DMF . Its spectral properties include an excitation/absorption maximum at 492 nm, an emission maximum at 517 nm, and a fluorescence quantum yield of 0.93 .Relevant Papers Several papers have been published that mention the use of FAM alkyne, 5-isomer. For instance, a study by Wang et al. used it for targeted metabolic labeling of capsular polysaccharides in bacteria . Another study by Kamzabek et al. used it in the development of thermoresponsive fluorescence switches based on Au@pNIPAM nanoparticles . These studies highlight the versatility of FAM alkyne, 5-isomer in various research applications.

Wissenschaftliche Forschungsanwendungen

FAM alkyne, 5-isomer plays a role in the adsorption separation of liquid-phase C5-C6 alkynes and olefins using FAU zeolite adsorbents. This process is crucial for obtaining polymer-grade olefins by removing alkyne compounds from isoprene, with FAU zeolites showing significant alkyne adsorption capacity and selectivity (Yang et al., 2022).

The compound is used in the study of formic acid modulated Al Fum (aluminium fumarate) MOFs for improved isotherms and kinetics with water adsorption, indicating its potential in cooling/heat pump applications (Teo et al., 2018).

It has been used in click chemistry to construct fluorescent oligonucleotides for DNA sequencing. The study demonstrates the successful use of FAM-labeled ssDNA as a primer in DNA sequencing, highlighting its role in biotechnology and genetic research (Seo et al., 2003).

FAM alkyne, 5-isomer, is involved in the study of the photochemical formation of organometallic radicals from α-diimine complexes, providing insights into the homolytic splitting of metal-metal, metal-alkyl, and metal-halide bonds (Stufkens et al., 1994).

Its applications are seen in the manganese-catalyzed semihydrogenation of alkynes, offering insights into selective hydrogenation processes and potential industrial applications (Farrar-Tobar et al., 2022).

In another study, FAM alkyne, 5-isomer is used in examining the hydrogen-bonding characteristics of fac and mer isomers of Ru(II) tris(pyrazolyl-pyridine) complexes, which serve as models for the vertices of coordination cages (Metherell et al., 2014).

Eigenschaften

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FAM alkyne, 5-isomer | |

CAS RN |

1402432-77-2 | |

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)